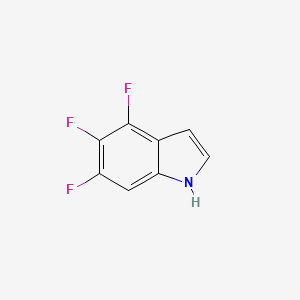![molecular formula C10H6FN3O B11823176 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)
7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one is a heterocyclic compound with a molecular formula of C10H6FN3O and a molecular weight of 203.18 g/mol . This compound is characterized by the presence of a fluorine atom at the 7th position of the pyrimido[4,5-b]indole core structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one can be achieved through a multi-step process. One common method involves the use of indole-3-carboxaldehyde, benzaldehyde, and ammonium iodide as starting materials. The reaction is catalyzed by iodine under an oxygen atmosphere . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as iodine and DMSO can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimido[4,5-b]indole compounds.
Scientific Research Applications
7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in various cellular processes . The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one can be compared with other similar compounds, such as:
7-chloro-3H,4H,9H-pyrimido[4,5-b]indol-4-one: Similar structure but with a chlorine atom instead of fluorine.
9H-pyrimido[4,5-b]indole: Lacks the fluorine substitution.
Pyrimido[4,5-b]quinoline-2,4-dione: Different core structure but similar reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6FN3O |
|---|---|
Molecular Weight |
203.17 g/mol |
IUPAC Name |
7-fluoro-3,9-dihydropyrimido[4,5-b]indol-4-one |
InChI |
InChI=1S/C10H6FN3O/c11-5-1-2-6-7(3-5)14-9-8(6)10(15)13-4-12-9/h1-4H,(H2,12,13,14,15) |
InChI Key |
USGLMLPELRZWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC3=C2C(=O)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


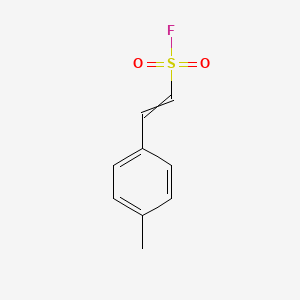
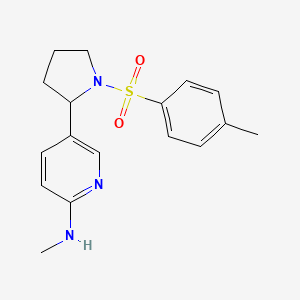

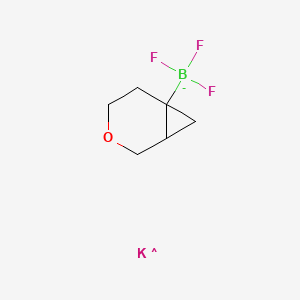

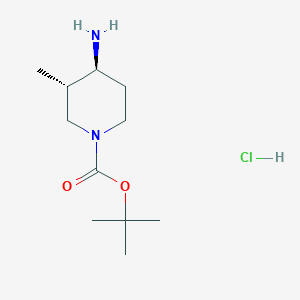
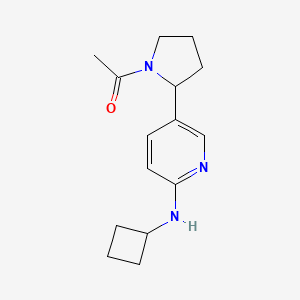


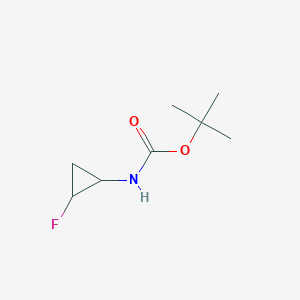
![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)

![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)
